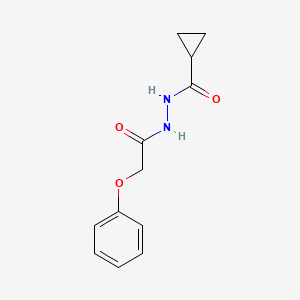
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme that plays a role in many cellular processes, including gene expression, metabolism, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions.
作用機序
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one works by binding to the ATP-binding site of PKA, thereby preventing its activation. PKA activation requires the binding of cAMP to the regulatory subunits of the enzyme, which causes the dissociation of the catalytic subunits and their subsequent activation. This compound competes with ATP for binding to the catalytic subunit of PKA, thereby preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cardiac contractility, and induce apoptosis in cancer cells. This compound has also been shown to inhibit the phosphorylation of CREB, a transcription factor that regulates the expression of many genes involved in cell growth and differentiation.
実験室実験の利点と制限
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKA, which makes it a valuable tool for investigating the role of PKA in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, this compound has some limitations as well. It can have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems.
将来の方向性
There are many future directions for research involving 3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PKA that can be used to investigate its role in various cellular processes. Another area of interest is the investigation of the downstream signaling pathways of PKA, such as the CREB pathway, and their role in various physiological and pathological conditions. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the regulation of PKA and its downstream signaling pathways.
合成法
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 1-naphthylmethanol, followed by the addition of trimethylchlorosilane and triethylamine. The resulting compound is then treated with acetic anhydride and pyridine to yield this compound. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3,4,8-trimethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions. For example, this compound has been used to study the effect of PKA on insulin secretion in pancreatic beta cells, the regulation of cardiac contractility, and the development of cancer. This compound has also been used as a tool to investigate the downstream signaling pathways of PKA, such as the cAMP response element-binding protein (CREB) pathway.
特性
IUPAC Name |
3,4,8-trimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-15(2)23(24)26-22-16(3)21(12-11-19(14)22)25-13-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHSKPFLQPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)

